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Compound of Interest

Compound Name: Vociprotafib

Cat. No.: B10828163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vociprotafib (also known as RMC-4630) is an orally bioavailable, potent, and selective

allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-

containing phosphatase 2).[1][2] SHP2 is a critical signaling node that positively modulates the

RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various

human cancers.[1][2] By stabilizing SHP2 in an inactive conformation, vociprotafib blocks

downstream signaling, leading to reduced tumor cell growth and, in some preclinical models,

tumor regression.[1] These application notes provide a summary of the preclinical dosage,

administration, and experimental protocols for vociprotafib to guide further research and

development.

Mechanism of Action: SHP2 Inhibition
Vociprotafib targets SHP2, a key phosphatase that is activated by receptor tyrosine kinases

(RTKs). Upon activation, SHP2 dephosphorylates specific substrates, which facilitates the

activation of RAS and the subsequent MAPK signaling cascade, promoting cell proliferation

and survival. Vociprotafib's inhibition of SHP2 effectively dampens this signaling pathway.
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Caption: Vociprotafib's mechanism of action via SHP2 inhibition.

Dosage and Administration in Preclinical Mouse
Models
Vociprotafib has been evaluated in various preclinical xenograft models using oral

administration. Studies have shown that it suppresses tumor growth in a dose-dependent

manner. Both daily and intermittent dosing schedules have been explored, with intermittent

dosing of higher concentrations demonstrating superior efficacy and tolerability in some

models.

Monotherapy Dosage and Efficacy
The following tables summarize the dosage and observed efficacy of vociprotafib as a

monotherapy in different preclinical models.

Table 1: Daily Dosing Regimen in Xenograft Models
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Tumor Model Animal Model Dosage (Oral) Efficacy Outcome

NSCLC PDX

(LUN#092,

KRASG12C)

Immune-deficient

mice
10 mg/kg, daily

Dose-dependent

inhibition of tumor

growth

30 mg/kg, daily

Tumor regression

observed in some

animals

NSCLC PDX

(LUN#023,

BRAFClass 3)

Immune-deficient

mice
10 mg/kg, daily

Dose-dependent

inhibition of tumor

growth

30 mg/kg, daily

Tumor regression

observed in some

animals

Gastric Cancer PDX

(STO#332, KRAS

Amp)

Immune-deficient

mice
10 mg/kg, daily

Dose-dependent

inhibition of tumor

growth

30 mg/kg, daily

Tumor regression

observed in some

animals

NSCLC CDX (NCI-

H1838, NF1LOF)

Immune-deficient

mice
10 mg/kg, daily

Dose-dependent

inhibition of tumor

growth

30 mg/kg, daily

Tumor regression

observed in some

animals

Table 2: Intermittent Dosing Regimen in NSCLC Xenograft Model (KRASG12C, NCI-H358)
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Dosage (Oral) Dosing Schedule Efficacy Outcome

30 mg/kg Daily (qd) Tumor growth inhibition

60 mg/kg Every other day (q2d)
Increased tumor growth

inhibition vs. 30 mg/kg daily

120 mg/kg Every other day (q2d)

More frequent and deeper

tumor regressions vs. 30

mg/kg daily

200 mg/kg Every other day (q2d)

More frequent and deeper

tumor regressions vs. 30

mg/kg daily

Data summarized from Revolution Medicines SEC Filing.

Preclinical Pharmacokinetics
Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in preclinical models are

not publicly available in the reviewed documents. However, it has been noted that plasma

concentrations in clinical trials at a 200 mg dose on a twice-weekly schedule were above the

levels predicted to be clinically active based on preclinical models.[3] This suggests that the

preclinical models established a target plasma exposure level associated with efficacy.

Experimental Protocols
The following are generalized protocols for in vivo efficacy studies with vociprotafib based on

the available information and standard practices for xenograft models.

Xenograft Mouse Model Workflow
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Caption: General workflow for a preclinical xenograft study.
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Protocol 1: In Vivo Efficacy Study in a Cell Line-Derived
Xenograft (CDX) Model

Animal Model:

Use immune-deficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

Allow mice to acclimatize for at least one week before the start of the experiment.

Cell Culture and Implantation:

Culture human cancer cells (e.g., NCI-H358 for NSCLC with KRASG12C mutation) under

standard conditions.

Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and

Matrigel) at a concentration of 1-5 x 107 cells/mL.

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and

control groups.

Vociprotafib Formulation and Administration:

Prepare vociprotafib for oral administration. While the specific vehicle used in the pivotal

preclinical studies is not detailed in the available documents, a common approach for

poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose with

0.2% Tween 80 in water.

Administer vociprotafib by oral gavage according to the desired dosing schedule (e.g.,

daily or every other day). The control group should receive the vehicle only.
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Data Collection and Analysis:

Continue to measure tumor volume and body weight 2-3 times per week.

At the end of the study (defined by a predetermined tumor volume or time point),

euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the

differences between treatment groups.

Protocol 2: In Vivo Efficacy Study in a Patient-Derived
Xenograft (PDX) Model

Animal Model and PDX Establishment:

Use highly immune-deficient mice (e.g., NOD-SCID Gamma mice).

Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of

the mice.

Allow the tumor to grow and passage it to subsequent cohorts of mice to establish a stable

PDX line.

Efficacy Study Initiation:

Once the PDX line is established, implant tumor fragments into a cohort of mice for the

efficacy study.

Follow steps 3-5 from Protocol 1 for tumor growth monitoring, randomization, drug

administration, and data analysis. The dosages and schedules would be similar to those

tested in CDX models (e.g., 10 and 30 mg/kg daily).

Conclusion
Vociprotafib has demonstrated significant dose-dependent anti-tumor activity in various

preclinical models of cancers with specific RAS pathway mutations. The finding that

intermittent, high-dose scheduling can lead to improved efficacy highlights a key consideration

for its clinical development and further preclinical investigation. The provided protocols offer a
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framework for conducting in vivo studies to further explore the therapeutic potential of

vociprotafib. Future preclinical research could focus on identifying additional combination

strategies and further elucidating the pharmacokinetic/pharmacodynamic relationship to

optimize dosing regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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